molecular formula C13H17NO4 B3084781 Methyl (2S)-3-(benzyloxy)-2-acetamidopropanoate CAS No. 114285-16-4

Methyl (2S)-3-(benzyloxy)-2-acetamidopropanoate

Cat. No.: B3084781
CAS No.: 114285-16-4
M. Wt: 251.28 g/mol
InChI Key: CFLLGPVHURLPAJ-LBPRGKRZSA-N
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Description

Methyl (2S)-3-(benzyloxy)-2-acetamidopropanoate is an organic compound with a complex structure that includes a benzyloxy group, an acetamido group, and a methyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S)-3-(benzyloxy)-2-acetamidopropanoate typically involves multiple steps. One common method starts with the protection of the hydroxyl group of serine using a benzyl group, followed by acetylation of the amino group. The final step involves esterification of the carboxyl group with methanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, utilizing flow microreactor systems to enhance efficiency and sustainability. These systems allow for precise control of reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-3-(benzyloxy)-2-acetamidopropanoate can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like hydrochloric acid (HCl) or sulfuric acid (H2SO4) can facilitate substitution reactions.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted acetamido derivatives.

Scientific Research Applications

Methyl (2S)-3-(benzyloxy)-2-acetamidopropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl (2S)-3-(benzyloxy)-2-acetamidopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can facilitate binding to hydrophobic pockets, while the acetamido group can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target molecule, leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-[(Benzyloxy)methyl]oxetane: Shares the benzyloxy group but differs in the core structure.

    {[(benzyloxy)methoxy]methyl}benzene: Contains a benzyloxy group but lacks the acetamido and ester functionalities.

Uniqueness

Methyl (2S)-3-(benzyloxy)-2-acetamidopropanoate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in research and industry .

Properties

IUPAC Name

methyl (2S)-2-acetamido-3-phenylmethoxypropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-10(15)14-12(13(16)17-2)9-18-8-11-6-4-3-5-7-11/h3-7,12H,8-9H2,1-2H3,(H,14,15)/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFLLGPVHURLPAJ-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(COCC1=CC=CC=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](COCC1=CC=CC=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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